molecular formula C7H7N5O B8674419 N-(1H-Imidazol-2-yl)-1H-imidazole-1-carboxamide

N-(1H-Imidazol-2-yl)-1H-imidazole-1-carboxamide

Cat. No. B8674419
M. Wt: 177.16 g/mol
InChI Key: LXNUVNDZJZKGKT-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

To a stirred suspension of 2-aminoimidazole sulfate (667 mg, 5.05 mmol) in CH2Cl2 (25 mL) was added 1,1′-carbonyldiimidazole followed by DIPEA (2.70 mL, 15.50 mmol). The resultant mixture was stirred at room temperature overnight then concentrated under reduced pressure and provided 1.53 g of imidazole-1-carboxylic acid (1H-imidazol-2-yl)-amide as a brown solid.
Quantity
667 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][C:7]1[NH:8][CH:9]=[CH:10][N:11]=1.[C:12](N1C=CN=C1)([N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1)=[O:13].CCN(C(C)C)C(C)C>C(Cl)Cl>[NH:8]1[CH:9]=[CH:10][N:11]=[C:7]1[NH:6][C:12]([N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1)=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
667 mg
Type
reactant
Smiles
S(=O)(=O)(O)O.NC=1NC=CN1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC=C1)NC(=O)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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